molecular formula C18H19F3N2 B6039495 3-[1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-2-yl]pyridine

3-[1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-2-yl]pyridine

Cat. No.: B6039495
M. Wt: 320.4 g/mol
InChI Key: QYKKEBJXBAZIDO-UHFFFAOYSA-N
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Description

3-[1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-2-yl]pyridine is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-2-yl]pyridine typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl intermediate. One common method involves the trifluoromethylation of 4-iodobenzene . This intermediate is then reacted with piperidine and pyridine derivatives under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-2-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-2-yl]pyridine is unique due to its combination of a trifluoromethyl group, phenyl ring, piperidine ring, and pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-2-yl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2/c19-18(20,21)16-8-2-1-6-15(16)13-23-11-4-3-9-17(23)14-7-5-10-22-12-14/h1-2,5-8,10,12,17H,3-4,9,11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKKEBJXBAZIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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